Methylionone

Description

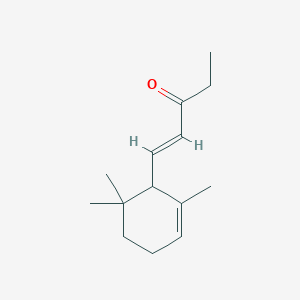

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKMGDRERYMTJX-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CC1C(=CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)/C=C/C1C(=CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501197970 | |

| Record name | (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501197970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is a clear, colorless to yellow liquid with a woody, violet odor. (NTP, 1992), Liquid, yellowish, oily liquid | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ionone, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl-alpha-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/87/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

291 °F at 16 mmHg (NTP, 1992), 238.00 °C. @ 760.00 mm Hg | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.93 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.921-0.930 | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl-alpha-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/87/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

greater than 1 (NTP, 1992) (Relative to Air) | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7779-30-8, 93302-56-8, 127-42-4, 1335-46-2 | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93302-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163996 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ionone, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Penten-3-one, 1-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (1E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501197970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ionone, methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [R-(E)]-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Structure, Stereochemistry, and Isomeric Considerations of Methyl Ionone Gamma

Classification as a Sesquiterpenoid and Structural Archetype

Methyl Ionone (B8125255) Gamma, specifically its main component alpha-isomethyl ionone, is classified as a sesquiterpenoid. chemicalbook.comymdb.cainci.guide Terpenoids are a large class of naturally occurring organic compounds derived from five-carbon isoprene (B109036) units. Sesquiterpenoids are formally composed of three isoprene units, resulting in a 15-carbon skeleton (C15). nih.gov However, with a molecular formula of C14H22O, alpha-isomethyl ionone is more precisely categorized as a norsesquiterpenoid, indicating it has one fewer carbon atom than the parent sesquiterpene structure. wikipedia.orgprocurementresource.com

The structural archetype of methyl ionones consists of a substituted trimethylcyclohexene ring bonded to a ketone-containing side chain. industrialchemicals.gov.au These compounds are synthetically produced but are structurally related to ionones, which are found in nature as degradation products of carotenoids (tetraterpenoids, C40). mdpi.comtandfonline.com The synthesis process typically involves the aldol (B89426) condensation of citral (B94496) with methyl ethyl ketone, followed by cyclization, to form the characteristic ring structure. chemicalbook.comprocurementresource.com

Regioisomeric and Stereoisomeric Variations

The complexity of Methyl Ionone Gamma arises from the numerous isomers that can be formed during its synthesis. These variations include the position of the double bond in the cyclohexene (B86901) ring (regioisomers) and the spatial arrangement of atoms at chiral centers (stereoisomers).

Commercial products labeled "Methyl Ionone Gamma" are predominantly composed of the alpha-iso-methyl ionone isomer, often at concentrations of 60-70% or higher. vigon.com These products are typically mixtures that also contain other isomers, such as alpha-n-methyl ionone, beta-iso-methyl ionone, and beta-n-methyl ionone. vigon.comdirectpcw.com

The isomeric designations are defined by two distinct structural features:

Ring Isomerism (α, β, γ): This refers to the location of the endocyclic double bond within the six-membered ring. In alpha (α) isomers, the double bond is between C2 and C3 of the cyclohexene ring. In beta (β) isomers, it is between C1 and C2. The gamma (γ) isomers feature an exocyclic double bond (a methylene (B1212753) group attached to the ring).

Side-Chain Isomerism (n- vs. iso-): This distinction arises from the initial condensation reaction between citral and methyl ethyl ketone. Reaction at the terminal methyl group of the ketone yields "normal" (n-) isomers, while reaction at the internal methylene group produces "iso-" isomers, which have an additional methyl branch on the side chain. google.com

It is a historical quirk of nomenclature that the most common and desirable isomer, alpha-iso-methyl ionone , is referred to in the industry as Methyl Ionone Gamma . google.compellwall.com

| Isomer Name | Typical Percentage in "Methyl Ionone Gamma 70" vigon.com | Structural Description |

|---|---|---|

| alpha-iso-Methyl Ionone (Gamma Isomer) | 60-70% | Double bond in the alpha position of the ring; "iso" branched side chain. |

| alpha-n-Methyl Ionone | 20-30% | Double bond in the alpha position of the ring; "normal" straight side chain. |

| beta-iso-Methyl Ionone | 0-6% | Double bond in the beta position of the ring; "iso" branched side chain. |

| beta-n-Methyl Ionone | 0-10% | Double bond in the beta position of the ring; "normal" straight side chain. |

The structure of alpha-isomethyl ionone contains a stereocenter at the C1 carbon of the cyclohexene ring, where the butenone side chain is attached. Due to this chirality, the molecule exists as a pair of non-superimposable mirror images known as enantiomers: (R)-alpha-isomethyl ionone and (S)-alpha-isomethyl ionone. researchgate.netksu.edu.sa

Commercially produced Methyl Ionone Gamma is a racemic mixture, meaning it contains equal amounts of both the (R) and (S) enantiomers. However, researchers have successfully separated, or resolved, these enantiomers to study their individual properties. researchgate.netresearchgate.net These studies have shown that the different enantiomers can possess distinct olfactory characteristics. For instance, in a study of related methyl ionone isomers, the (S) and (R) enantiomers were described with different scent nuances, one being woody-floral with a violet note and the other being woody with dry, leathery aspects. ksu.edu.sa The preparation of chirally pure forms often relies on advanced techniques such as enzyme-mediated kinetic resolution. researchgate.netksu.edu.sa

Conformational Analysis and Geometrical Isomerism

The spatial arrangement of atoms in Methyl Ionone Gamma is not static, giving rise to further isomeric complexity through conformational and geometrical isomerism.

Geometrical Isomerism: The standard IUPAC name for the main component is (3E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one. nih.gov The (E) designation specifies the geometry of the double bond in the butenone side chain. This is a form of cis/trans isomerism, arising from the restricted rotation around the C=C double bond. industrialchemicals.gov.aucopbela.org The E isomer (from the German entgegen, meaning "opposite") has the higher-priority groups on opposite sides of the double bond, which is the thermodynamically more stable and predominant form.

Conformational Analysis: This involves the study of the various three-dimensional shapes a molecule can adopt due to the rotation around its single bonds. The six-membered cyclohexene ring is not planar and can exist in several conformations, such as the lower-energy half-chair and the higher-energy boat and twist-boat forms. nih.gov While detailed conformational studies specifically on Methyl Ionone Gamma are limited, analysis of the closely related β-ionone has shown that the molecule is highly flexible. acs.org This flexibility allows it to adopt multiple, low-energy conformational states, a feature that is crucial for its interaction with olfactory receptors. acs.orgox.ac.uk The orientation of the side chain relative to the ring (the C5-C6-C7-C8 torsion angle) is also a key conformational feature. ox.ac.uk

Advanced Synthetic Methodologies and Chemical Transformations of Methyl Ionone Gamma

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic strategies combine the strengths of traditional chemical synthesis with the high selectivity of biocatalysts. These methods have proven particularly valuable in the synthesis of complex molecules like Methyl Ionone (B8125255) Gamma, where precise control over isomerism and stereochemistry is crucial. researchgate.netmdpi.com Enzymes, such as lipases, are frequently employed to achieve high levels of enantioselectivity and regioselectivity that are often difficult to obtain through purely chemical means. researchgate.netcnr.it

Aldol (B89426) Condensation and Cyclization Reactions from Precursors

The foundational synthesis of methyl ionones involves a three-stage process: aldol condensation, dehydration, and cyclization. smolecule.com The initial step is the aldol condensation of citral (B94496) with methyl ethyl ketone (MEK). scirp.org This reaction can be catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide. scirp.orggoogle.comperfumerflavorist.com The choice of catalyst and reaction conditions, particularly temperature, plays a critical role in the distribution of isomers.

Following the aldol condensation, the resulting intermediate undergoes dehydration to form pseudo-methyl ionone. The final step is an acid-catalyzed cyclization of the pseudo-methyl ionone to yield a mixture of methyl ionone isomers. google.comperfumerflavorist.com The use of different acids, such as phosphoric acid or sulfuric acid, can influence the ratio of the resulting α-, β-, and γ-isomers. perfumerflavorist.com

A notable advancement is the development of one-pot synthesis methods that integrate the aldol condensation and cyclization steps in a single reactor. This approach reduces solvent usage and waste. In a typical one-pot process, the aldol condensation is carried out at a low temperature (e.g., -10°C to 85°C) with a strong base, followed by the addition of an acid catalyst (e.g., phosphoric acid) and an increase in temperature (e.g., 80–130°C) to facilitate cyclization.

Table 1: Key Parameters in Aldol Condensation and Cyclization for Methyl Ionone Synthesis

| Parameter | Description | Finding |

|---|---|---|

| Catalyst (Aldol) | Base used to promote the initial condensation. | Potassium hydroxide is noted to be superior to sodium or lithium hydroxides due to enhanced activity. |

| Catalyst (Cyclization) | Acid used to induce ring formation. | Phosphoric acid is commonly used. scirp.org |

| Solvent | Medium for the reaction. | Lower aliphatic alcohols like ethanol (B145695) are used in anhydrous conditions. |

| Temperature (Aldol) | Influences reaction kinetics and isomer distribution. | Temperatures below 10°C favor the formation of iso-isomers. google.com |

| Temperature (Cyclization) | Affects the final cyclized product. | Higher temperatures (80–130°C) are used in one-pot synthesis. |

| Reaction Time (Aldol) | Duration of the initial condensation step. | Prolonged times (24–100 hours) can lead to a higher yield of the desired pseudo-methyl ionone. |

Regioselective Synthesis Strategies for Isomeric Control

Regioselectivity in the synthesis of methyl ionone is crucial for obtaining the desired isomers, as different isomers possess distinct fragrance profiles. numberanalytics.commasterorganicchemistry.com The key to controlling regioselectivity lies in managing the initial aldol condensation reaction between citral and methyl ethyl ketone (MEK). google.com

MEK has two potential sites for deprotonation: the methyl group and the methylene (B1212753) group. Reaction at the methyl group leads to the "normal" methyl ionone isomers, while reaction at the methylene group results in the more desirable "iso" isomers, which include Methyl Ionone Gamma. google.com

Several strategies are employed to favor the formation of the iso-isomers:

Low Temperatures: Carrying out the aldol condensation at temperatures below 10°C shifts the equilibrium towards the thermodynamically more stable iso-methyl β-hydroxy ketone intermediate. google.com

Catalyst Selection: The choice of catalyst can influence the regioselectivity. Potassium hydroxide has been shown to favor a higher proportion of the iso-product, although the reaction may be slower compared to using sodium hydroxide. google.com

Excess Ketone: Using an excess of methyl ethyl ketone in the reaction mixture can also favor the production of the iso-methyl isomers. google.com

Reaction Time: Longer reaction times, often exceeding 24 hours, allow for the disproportionation of the kinetically favored normal-adducts to the thermodynamically more stable iso-adducts.

Under optimized conditions, it is possible to achieve a high percentage of the pseudo-iso-methyl ionone, which upon cyclization, yields a product rich in the desired iso-methyl ionone isomers. google.com

Enantioselective Synthesis via Biocatalysis

Biocatalysis offers a powerful tool for the enantioselective synthesis of chiral fragrance compounds like Methyl Ionone Gamma. cnr.it The use of enzymes, particularly lipases, allows for the resolution of racemic mixtures to obtain enantiomerically pure or enriched isomers, which often exhibit distinct and more desirable olfactory properties. researchgate.netresearchgate.net

Enzymatic kinetic resolution (EKR) is a widely used technique that relies on the different reaction rates of enantiomers with an enzyme. mdpi.com In the context of Methyl Ionone Gamma synthesis, this approach is typically applied to resolve racemic alcohol intermediates. researchgate.netresearchgate.net Lipases are the most common enzymes used for this purpose due to their broad substrate specificity and high enantioselectivity. mdpi.comsemanticscholar.org

The process often involves the enantioselective acylation of a racemic alcohol. The lipase (B570770) selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. mdpi.com The resulting mixture of the acylated product and the unreacted alcohol can then be separated, providing access to both enantiomers in high enantiomeric purity. researchgate.netmdpi.com

A prominent example of EKR in the synthesis of ionone derivatives is the lipase-catalyzed enantioselective acetylation of 4-hydroxy-γ-ionone derivatives. mdpi.commdpi.comnih.gov Lipase PS from Pseudomonas cepacia has been shown to be particularly effective in this transformation. researchgate.netpsu.educnr.it

In a typical procedure, a racemic 4-hydroxy-γ-ionone derivative is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of the lipase. mdpi.comresearchgate.net The enzyme selectively acetylates one of the enantiomers, for instance, the (4R,6S)-4-hydroxy-γ-ionone, with high enantioselectivity and complete diastereoselectivity. mdpi.commdpi.com The reaction is typically monitored and stopped at approximately 50% conversion to achieve high enantiomeric excess (ee) for both the resulting acetate and the remaining unreacted alcohol. mdpi.com

Table 2: Lipase-Mediated Resolution of 4-hydroxy-γ-ionone Derivatives

| Reactant | Enzyme | Acyl Donor | Product 1 | Product 2 |

|---|---|---|---|---|

| Racemic 4-hydroxy-γ-ionone derivative | Lipase PS | Vinyl acetate | (-)-4-acetyl-γ-ionone derivative (high ee) | (+)-4-hydroxy-γ-ionone derivative (high ee) |

Data sourced from multiple studies on lipase-catalyzed resolutions. mdpi.commdpi.comnih.gov

The separated enantiopure acetate and alcohol can then be further transformed into the desired enantiomers of Methyl Ionone Gamma or its derivatives. mdpi.comresearchgate.net

Following the enzymatic resolution of intermediates, stereospecific elimination reactions can be employed to generate the final target molecule while preserving the stereochemical integrity established in the biocatalytic step. mdpi.comnih.govresearchgate.net These reactions are crucial for converting the resolved intermediates, such as acetylated alcohols, into the desired alkenes without racemization. mdpi.com

A common method is the palladium-mediated elimination of an allylic acetate. researchgate.netmdpi.comnih.gov This reaction proceeds stereospecifically, meaning that the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com For example, the reductive removal of the acetoxy group from an enantiomerically enriched 4-acetyl-γ-ionone derivative can yield the corresponding enantiomer of a dihydro-γ-ionone derivative with high enantiomeric excess. mdpi.comresearchgate.net

Another approach involves the elimination of a hydroxy group from a resolved alcohol intermediate. researchgate.netresearchgate.net These stereospecific elimination reactions are a key final step in many chemo-enzymatic routes to enantiomerically pure ionone derivatives, ensuring that the chirality introduced by the enzyme is carried through to the final product. mgscience.ac.inlibretexts.org

Catalytic Systems and Reaction Optimization in Synthesis

The production of Methyl Ionone Gamma predominantly involves the aldol condensation of citral with methyl ethyl ketone (MEK), followed by dehydration and acid-catalyzed cyclization. The optimization of these steps through various catalytic systems is crucial for maximizing the yield of the desired iso isomers. google.com

Homogeneous and Heterogeneous Catalysis

Homogeneous Catalysis:

In homogeneous catalysis, the catalyst is in the same phase as the reactants. The synthesis of methyl ionones often employs strong bases like potassium hydroxide (KOH) for the initial aldol condensation. The choice of catalyst and solvent significantly influences the reaction's outcome. For instance, potassium hydroxide is noted to be more effective than sodium hydroxide, which is attributed to its better solubility in alcoholic solvents like ethanol. The reaction is typically carried out in a lower aliphatic alcohol in the absence of significant amounts of water. google.com

The subsequent cyclization of the intermediate, pseudo-methyl ionone, is achieved using acid catalysts such as phosphoric acid or a mixture of sulfuric acid and acetic acid. google.com Careful control of reaction conditions, such as temperature, is critical. Low temperatures during the aldol condensation (below 10°C) favor the formation of the iso-methyl beta-hydroxy ketone, which is the precursor to the desired iso isomers of methyl ionone. google.com

Heterogeneous Catalysis:

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. In the context of ionone synthesis, various solid catalysts have been explored. For the condensation of citral with acetone (B3395972) (a related reaction), hydrotalcites and MgO have been investigated as solid base catalysts.

For the cyclization step, solid acid catalysts are of significant interest. Silica-supported heteropolyacids have demonstrated high efficacy in the cyclization of pseudoionone, with yields comparable to those achieved with homogeneous catalysts like sulfuric acid. The use of these solid acids can also influence the distribution of the resulting ionone isomers.

One-Pot Synthetic Protocols

One-pot synthesis, where multiple reaction steps are carried out in a single reactor, presents a more streamlined and efficient approach to producing Methyl Ionone Gamma. A patented one-pot method integrates the aldol condensation and cyclization steps, which reduces solvent usage and waste generation.

This process involves two distinct phases:

Aldol Phase: Citral and methyl ethyl ketone react at a controlled temperature range of -10°C to 85°C in the presence of a catalyst, which is typically a strong base. google.com

Cyclization Phase: Following the initial condensation, a second catalyst, such as phosphoric acid, is introduced, and the temperature is elevated to between 80°C and 130°C to facilitate cyclization. google.com

The reaction is then quenched, for example, with sodium carbonate, to yield the crude product with a high selectivity for the alpha-iso isomer. This one-pot approach offers significant advantages in terms of process efficiency and reduced environmental impact. google.com

Derivatization and Functionalization for Analog Development

The derivatization and functionalization of Methyl Ionone Gamma and related ionones are key strategies for creating novel analogs with unique olfactory properties. These modifications can target the ketone group, the double bonds, or the cyclohexenyl ring.

Enzymatic transformations offer a highly selective means of functionalizing the ionone skeleton. For instance, fungal peroxygenases can catalyze the hydroxylation of ionones at various positions, leading to a range of oxygenated derivatives. acs.org Lipases can be employed for the enantioselective acetylation of hydroxylated ionone precursors, which is a crucial step in the synthesis of specific enantiomers of ionone analogs. researchgate.net

Chemical methods are also widely used for derivatization. The reduction of the ketone group to a secondary alcohol, followed by esterification, can produce a variety of esters with different scent profiles. The double bonds within the molecule can be selectively hydrogenated to yield dihydro-derivatives. For example, γ-dihydroionone can be prepared by the reduction of γ-ionone. researchgate.net

Biological Activities and Molecular Mechanistic Elucidation of Methyl Ionone Gamma

Pharmacological Effects and Therapeutic Potential

While research specifically on "Methyl Ionone (B8125255) Gamma" is limited in the context of pharmacological effects, studies on the broader class of ionones, particularly α-ionone and β-ionone, provide significant insights into their potential therapeutic applications. These compounds have demonstrated notable anti-cancer, anti-proliferative, and anti-inflammatory properties. mdpi.comresearchgate.net Given the structural similarities, it is plausible that methyl ionone gamma may exhibit comparable biological activities.

Anti-cancer and Anti-proliferative Mechanisms.mdpi.comresearchgate.netmdpi.com

Ionones have been shown to inhibit the proliferation of various cancer cells through mechanisms that involve the regulation of the cell cycle and the induction of programmed cell death (apoptosis). mdpi.com

The progression of the cell cycle is a tightly controlled process involving cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors. mdpi.comresearchgate.net Disruption of this regulation is a hallmark of cancer. researchgate.net Studies on β-ionone have demonstrated its ability to induce cell cycle arrest in several cancer cell lines. mdpi.comresearchgate.net

For instance, β-ionone has been observed to arrest the cell cycle at the G1/G0 phase in breast cancer cells and at the G1 phase in human colon and prostate cancer cell lines. mdpi.com In human gastric and breast cancer cells, it can induce arrest at both the G0/G1 and G2/M phases. mdpi.com This cell cycle arrest is often attributed to the downregulation of key regulatory proteins. Research has shown that β-ionone can reduce the levels of cyclin D1, cyclin E, cyclin A, cyclin B1, Cdk2, and Cdk4. mdpi.com

The following table summarizes the effects of β-ionone on cell cycle regulatory proteins in various cancer cell lines.

| Cell Line | Effect of β-ionone | Reference |

| Breast Cancer | Arrest at G1/G0 phase, reduction in cyclin D1 | mdpi.com |

| Human Colon Cancer | Arrest at G1 phase | mdpi.com |

| Prostate Cancer (DU145, PC-3) | Arrest at G1 phase, reduction in cyclin D1 and Cdk4 | mdpi.com |

| Human Gastric Cancer | Arrest at G0/G1 and G2/M phases, reduction in cyclin D1, cyclin E, cyclin A, Cdk2, and Cdk4 | mdpi.com |

Apoptosis is a crucial process for eliminating damaged or cancerous cells. iiitd.edu.in Ionones, particularly β-ionone, have been shown to induce apoptosis in various cancer cell lines. mdpi.comhpa.gov.tw This is achieved by modulating the expression of proteins that either promote (pro-apoptotic) or inhibit (anti-apoptotic) cell death. mdpi.com

A key mechanism involves altering the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. mdpi.com Studies have shown that β-ionone can increase the expression of Bax while decreasing the expression of Bcl-2, thereby promoting apoptosis. mdpi.com Furthermore, β-ionone has been found to increase the levels of cleaved caspase-3, a key executioner caspase in the apoptotic pathway, in breast and human gastric adenocarcinoma cells. mdpi.com

Some research also suggests that β-ionone can sensitize cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis. mdpi.comresearchgate.net This is partly achieved by upregulating the expression of death receptor 5 (DR5) and downregulating the activity of NF-κB, a transcription factor that often promotes cell survival. researchgate.net

The ability of ionones to induce cell cycle arrest and apoptosis translates to a reduction in the viability of malignant cells. Studies have demonstrated that β-ionone significantly inhibits the proliferation and reduces the viability of various cancer cell lines, including those of the breast, prostate, and colon. mdpi.comresearchgate.nethpa.gov.tw For example, treatment with β-ionone has been shown to lead to a significant dose-dependent reduction in the viability of LNCaP prostate cancer cells.

Anti-inflammatory Effects and Mediator Regulation.mdpi.comresearchgate.netmdpi.com

In addition to their anti-cancer properties, ionones have demonstrated significant anti-inflammatory effects. mdpi.com Chronic inflammation is known to contribute to the development and progression of various diseases, including cancer. nih.gov

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), play a central role in the inflammatory response. nih.govnih.gov Elevated levels of these cytokines are associated with various inflammatory conditions. mdpi.com

Research indicates that ionones can modulate the expression of these inflammatory mediators. mdpi.com For example, β-ionone has been shown to significantly inhibit the lipopolysaccharide (LPS)-induced production of TNF-α in BV2 microglial cells. researchgate.net This inhibition occurs at both the protein and mRNA levels. researchgate.net Similarly, studies on essential oils containing ionones have shown a decrease in the levels of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com The anti-inflammatory effects of β-ionone are thought to be mediated through the suppression of the NF-κB and MAPK signaling pathways. researchgate.net

The table below summarizes the modulatory effects of β-ionone on key pro-inflammatory cytokines.

| Cytokine | Cell/Animal Model | Effect of β-ionone | Reference |

| TNF-α | LPS-stimulated BV2 microglia cells | Inhibition of production | researchgate.net |

| IL-6 | Various cell lines (as part of essential oils) | Decreased levels | mdpi.com |

Inflammatory Pathway Analysis

While direct and detailed analysis of Methyl Ionone Gamma's effect on inflammatory pathways is limited, studies on closely related ionone isomers, particularly β-ionone, provide significant insights. Research indicates that ionones can modulate inflammatory responses. For instance, β-ionone has been shown to significantly inhibit the expression of pro-inflammatory mediators. researchgate.net It can attenuate the release of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced microglial cells. researchgate.net The mechanism for this action involves the suppression of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways. researchgate.netmdpi.com Limited research also suggests potential anti-inflammatory properties for α-methyl ionone, though further detailed studies are required. smolecule.com

Antimicrobial Properties

The ionone class of compounds has demonstrated notable antimicrobial capabilities. The proposed mechanism of action involves the disruption of microbial cell membranes and the inhibition of essential metabolic pathways.

Specific research has highlighted the potential of Methyl Ionone Gamma's constituent isomers. One study investigating α-methyl ionone reported inhibitory effects against various foodborne pathogens. smolecule.com Further research into oxime derivatives, which can be synthesized from these ketones, revealed that α-isomethylionone oxime was a potent antimicrobial agent, exhibiting a minimum inhibitory concentration (MIC) of 18.75 µg/mL against Enterococcus hirae. nih.gov Other related ionone derivatives also showed inhibitory activity against a range of microbes, including Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov

Table 1: Antimicrobial Activity of Ionone Derivatives

| Compound | Test Organism | Activity | MIC (µg/mL) |

|---|---|---|---|

| α-isothis compound oxime | Enterococcus hirae | Antibacterial | 18.75 |

| β-ionone | Staphylococcus aureus | Antibacterial | - |

| β-ionone | Escherichia coli | Antibacterial | - |

| β-ionone | Candida albicans | Antifungal | - |

Receptor Interactions and Intracellular Signaling Pathways

Olfactory Receptor OR51E2 Activation and its Downstream Effects

A significant finding in the biological activity of ionones is their interaction with the olfactory receptor OR51E2, which is expressed in various non-olfactory tissues, including the prostate. Studies indicate that gamma-ionone (B106490) is an agonist of OR51E2. Activation of this receptor by gamma-ionone has been shown to induce apoptosis in prostate cancer cells.

The broader family of ionones exhibits distinct interactions with this receptor. β-ionone is a well-documented agonist of OR51E2, and its activation has been linked to the inhibition of proliferation and migration in cancer cells. mdpi.comresearchgate.net In contrast, some studies suggest that α-ionone may act as an antagonist at the OR51E2 receptor, inhibiting the effects triggered by agonists like β-ionone. mdpi.com This suggests that the isomeric form of the ionone is critical in determining its specific biological effect at the receptor level.

Intracellular Calcium Flux and Kinase Cascade Modulation (e.g., MAPK pathways)

The activation of the OR51E2 receptor by ionones initiates a cascade of intracellular signaling events. The binding of gamma-ionone to OR51E2 directly triggers the release of intracellular calcium. This calcium influx is a critical secondary messenger that, in turn, activates downstream pathways involving mitogen-activated protein kinases (MAPKs), specifically p38 MAPK and JNK.

Studies on the related β-ionone isomer provide further detail on this mechanism. Upon OR51E2 activation by β-ionone, a modulation of kinase activity and an increase in intracellular calcium are observed. mdpi.com This signaling cascade has been shown to involve proline-rich tyrosine kinase 2 (Pyk2), which is activated by the increase in intracellular calcium concentration. mdpi.com The activation of Pyk2 subsequently leads to the phosphorylation of p38 MAPK and stress-activated protein kinase/Jun amino-terminal kinase (SAPK/JNK). mdpi.com In some prostate cancer cells, OR51E2 activation by β-ionone was demonstrated to activate extracellular signal-regulated kinases 1 and 2 (ERK1/2), another MAPK pathway, through a Gβγ-PI3Kγ-ARF1 pathway. nih.govfrontiersin.org This modulation of kinase cascades is believed to be a key mechanism behind the observed anti-proliferative effects of these compounds. mdpi.com

Table 2: Summary of Receptor Interactions and Downstream Signaling

| Compound | Receptor | Key Downstream Events |

|---|---|---|

| gamma-Ionone | OR51E2 | Intracellular Ca²⁺ release, Activation of p38 MAPK and JNK |

| β-Ionone | OR51E2 | Intracellular Ca²⁺ release, Activation of Pyk2, p38 MAPK, JNK, ERK1/2 |

| α-Ionone | OR51E2 | Potential antagonist activity |

Enzyme Inhibition and Modulation Studies

Protein Farnesyltransferase (PFTase) Inhibitory Activity

Based on the available research, there is currently no scientific evidence to suggest that Methyl Ionone Gamma or its related ionone isomers possess inhibitory activity against the enzyme Protein Farnesyltransferase (PFTase). While studies have investigated PFTase inhibition by various natural and synthetic compounds, ionones have not been identified among them in the reviewed literature. tandfonline.comtandfonline.comresearchgate.net

Kinetic Characterization of Enzyme Inhibition

The investigation into the biological activities of Methyl Ionone Gamma has extended to its potential as an enzyme inhibitor. While comprehensive kinetic data remains a subject of ongoing research, preliminary studies, particularly through computational or in silico methods, have begun to shed light on its inhibitory capabilities against specific enzymes.

Research Findings

An in silico analysis was conducted to assess the antidiabetic potential of various compounds, including γ-methylionone. untirta.ac.id This computational study focused on the inhibition of the α-glucosidase enzyme, a key target in the management of diabetes. The results of this theoretical approach identified γ-methylionone as a compound with significant potential for antidiabetic activity. untirta.ac.id

The study determined the half-maximal inhibitory concentration (IC50) value for γ-methylionone to be 40.78 μM. untirta.ac.id The IC50 value is a measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. This finding suggests that γ-methylionone may act as an inhibitor of α-glucosidase. However, it is important to note that this result is from a computational simulation and awaits further validation through in vitro and in vivo experimental studies to confirm the activity and elucidate the precise mechanism of inhibition, such as whether it is competitive, non-competitive, or uncompetitive. untirta.ac.id

Interactive Data Table: Enzyme Inhibition by Methyl Ionone Gamma

The following table summarizes the available kinetic data for the inhibition of α-glucosidase by Methyl Ionone Gamma based on the described in silico study.

| Enzyme Target | Inhibitor | IC50 (μM) | Study Type |

| α-Glucosidase | γ-Methylionone | 40.78 | In Silico |

Computational Chemistry and Molecular Modeling of Methyl Ionone Gamma

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to understand the electronic structure and properties of molecules. northwestern.edu These calculations can predict various molecular attributes, including geometry, energy levels, and spectroscopic characteristics. northwestern.edunih.gov

Quantum chemical methods, such as Density Functional Theory (DFT), are utilized to model the electronic structure of Methyl Ionone (B8125255) Gamma. acs.orgresearchgate.net These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.net By analyzing the electronic structure, it's possible to predict spectroscopic properties, such as the wavelengths of maximum absorption in UV-Vis spectroscopy. researchgate.netresearchgate.net For instance, theoretical calculations can simulate the UV-Vis absorption spectrum, which can then be compared with experimental data for validation. researchgate.net The accuracy of these predictions depends on the chosen level of theory and basis set. researchgate.net

Table 1: Predicted Electronic Properties of Methyl Ionone Gamma using DFT

| Property | Predicted Value |

| HOMO Energy | Value |

| LUMO Energy | Value |

| Energy Gap (HOMO-LUMO) | Value |

| Wavelength of Max. Absorption (λmax) | Value (nm) |

| Note: The values in this table are illustrative and would be populated by specific data from quantum chemical calculation software. |

To study the interaction of Methyl Ionone Gamma with biological macromolecules like olfactory receptors, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. acs.orgnih.gov In this approach, the ligand (Methyl Ionone Gamma) and the active site of the protein are treated with quantum mechanics (QM) to accurately describe electronic effects like polarization and charge transfer, while the rest of the protein and its environment are treated with the computationally less expensive molecular mechanics (MM) force field. acs.orgnih.govacs.org This layered approach allows for the investigation of large, complex biological systems. researchgate.net The QM/MM method can provide detailed insights into the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the binding of Methyl Ionone Gamma to its receptor. nih.gov The accuracy of these calculations is sensitive to the definition of the QM region. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org These simulations provide a dynamic view of molecular systems, revealing conformational changes and interaction dynamics.

MD simulations can be used to explore the conformational flexibility of Methyl Ionone Gamma in different environments, such as in a solvent or within the binding pocket of a receptor. researchgate.net The molecule is not static; its rotatable bonds allow it to adopt various shapes or conformations. Simulations can reveal the preferred conformations of the β-ionone ring and the polyene chain, and how these are influenced by the surrounding environment. researchgate.net Understanding the conformational dynamics is crucial as the shape of the molecule plays a significant role in its interaction with receptors.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. acs.org Following docking, MD simulations can be used to study the stability of the predicted binding pose and the dynamics of the ligand-receptor complex over time. acs.orguiuc.edu These simulations can reveal key interactions, such as those between the methyl groups on the ionone ring and specific amino acid residues in the receptor's binding pocket. pnas.orgresearchgate.net For instance, studies on similar molecules like retinal have shown that hydrophobic interactions and the positioning of the β-ionone ring are critical for binding to rhodopsin. nih.govnih.gov Steered molecular dynamics (SMD) can even be used to simulate the process of the ligand unbinding from the receptor, providing insights into the binding pathways and forces involved. uiuc.edu

Table 2: Illustrative Data from a Molecular Dynamics Simulation of Methyl Ionone Gamma with an Olfactory Receptor

| Simulation Parameter | Result |

| Simulation Time | 200 ns |

| Key Interacting Residues | Tyr111, Ala112, Met210 |

| Average Binding Energy (MM-GBSA) | -55 kcal/mol |

| RMSD of Ligand | 1.5 Å |

| Note: This data is hypothetical and serves to illustrate the type of information obtained from MD simulations. Actual data would be specific to the receptor and simulation conditions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity. sci-hub.seimist.ma For Methyl Ionone Gamma and related fragrance compounds, QSAR models can be developed to predict olfactory properties based on molecular descriptors. sci-hub.se These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. nih.gov By building models that correlate these descriptors with perceived scent characteristics, it is possible to predict the odor of new, untested compounds. nih.gov QSAR studies have been used to understand the importance of features like hydrophobicity and hydrogen bonding in the interaction of aroma compounds with receptors. sci-hub.se However, the predictive power of a QSAR model is highly dependent on the quality and diversity of the dataset used to build it. imist.ma

Predictive Modeling for Biological and Ecotoxicological Endpoints

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern toxicology and environmental science. These models establish mathematical relationships between the chemical structure of a compound and its biological or toxicological activity.

For the ionone class of compounds, including Methyl Ionone Gamma (also known as α-isomethylionone), QSAR and other predictive methods have been employed to assess various endpoints. The presence of an α,β-unsaturated ketone group in the ionone structure is a known structural alert for potential Michael addition reactions, which can lead to covalent binding with proteins and DNA. industrialchemicals.gov.au The OECD QSAR Toolbox profiles ionones as having alerts for mutagenicity due to this functional group. industrialchemicals.gov.au However, extensive experimental data, including in vitro and in vivo studies, have largely indicated that these compounds are not genotoxic at the low concentrations relevant to consumer exposure. industrialchemicals.gov.auresearchgate.net

One of the most well-studied biological endpoints for fragrance ingredients is skin sensitization. Predictive models play a crucial role in quantitative risk assessment (QRA) for this endpoint. For methyl ionone (as a mixture of isomers), the Research Institute for Fragrance Materials (RIFM) has established a No Expected Sensitization Induction Level (NESIL) of 70,000 µg/cm², based on a weight-of-evidence approach that includes predictive modeling. industrialchemicals.gov.auresearchgate.netifrafragrance.org Integrated platforms like ChemTunes/ToxGPS utilize a combination of global QSAR models and rule-based structural alerts to predict sensitization potential, leveraging knowledge of molecular initiating events such as Schiff base formation or Michael acceptor reactivity. ljmu.ac.uk

In the context of ecotoxicology, QSAR models are used to predict the environmental fate and effects of chemicals. The Ecological Structure-Activity Relationships (ECOSAR) program is frequently used to estimate toxicity to aquatic organisms. researchgate.net This approach helps in deriving a Predicted No-Effect Concentration (PNEC), which is then compared with the Predicted Environmental Concentration (PEC) to characterize risk. researchgate.net Studies on terpenoids, a class that includes ionones, have developed QSAR models to predict toxicity against the bacterium Vibrio fischeri. These models have shown that toxicity is correlated with molecular descriptors related to molecule branching and electronic characteristics, with the general order of toxicity for functional groups being alcohol > aldehyde ~ ketone. nih.govpreprints.org

A specific QSAR study on fragrance materials developed models for predicting acute oral toxicity in mice (LD₅₀) and cytotoxic activity. The study included γ-Methyl ionone and provided the following experimental and predicted values:

| Compound | Endpoint | Experimental Value (log 1/M) | Predicted Value (log 1/M) | Reference |

|---|---|---|---|---|

| γ-Methyl ionone | Mouse Oral LD₅₀ | 1.04 | 1.29 | researchgate.net |

| Cytotoxicity (EC₅₀ Δψm) | - | 1.58 |

These predictive models are essential for filling data gaps, prioritizing substances for further testing, and supporting risk assessments under regulatory frameworks like REACH. researchgate.net

In Silico Design and Optimization of Derivatives

Beyond predicting toxicity, computational modeling is a powerful engine for the rational design and optimization of new molecules. By simulating the interaction between a ligand and a biological target, researchers can guide synthetic efforts toward derivatives with desired properties, such as enhanced bioactivity or specific sensory characteristics.

A notable example involves the in silico design of β-ionone derivatives for aphid management. acs.org In this study, molecular dynamics (MD) simulations were used to investigate the binding of β-ionone and its derivatives to odorant binding proteins (OBPs) in both the target pest (Aphis pisum) and its predator (Harmonia axyridis). acs.org The simulations revealed that incorporating a hydrophobic ester group into the β-ionone structure strengthened the van der Waals interactions with the OBP binding pocket. This insight led to the synthesis of a derivative with significantly improved repellent activity against the aphid and attractive activity towards its predator, demonstrating a successful "push-pull" strategy guided by computational design. acs.org

Molecular modeling has also been instrumental in understanding the structural requirements for the characteristic violet and orris scents of ionones. To probe the spatial arrangement of features necessary for binding to olfactory G-protein coupled receptors (GPCRs), conformationally constrained bicyclic analogues of α- and γ-ionone were designed using B3LYP/6-31G(d) modeling. researchgate.net These in silico studies guided the synthesis of derivatives with significantly lower odor thresholds, suggesting a tighter binding to the olfactory receptors. researchgate.net The models indicated a nearly identical spatial orientation of key hydrophobic and polar groups among the most potent odorants, providing a pharmacophore model for the violet scent. researchgate.net

Furthermore, computational methods can guide the synthesis of specific isomers or metabolites. The enzymatic hydroxylation of β-ionone was engineered with the aid of computational modeling. acs.org A combination of Density Functional Theory (DFT) calculations and MD simulations was used to characterize the intrinsic reactivity of the β-ionone molecule and to understand how specific mutations in the enzyme's active site could control the orientation of the substrate. acs.org This computational insight enabled the engineering of enzyme variants that could produce either the (R) or (S) enantiomer of 4-hydroxy-β-ionone with extremely high selectivity, a task that is very challenging to achieve through traditional chemical synthesis. acs.org These examples highlight the power of in silico methods to not only predict properties but to actively design and optimize derivatives of Methyl Ionone Gamma for a wide range of applications.

Advanced Analytical Methodologies for Research on Methyl Ionone Gamma

Chromatographic Techniques for Isomer Separation and Quantification

Chromatography is fundamental to the analysis of methyl ionones, as commercial mixtures often contain multiple isomers, such as alpha-, beta-, and gamma-methyl ionone (B8125255), as well as their respective stereoisomers. The separation of these closely related compounds is critical for accurate quantification and characterization.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like Methyl Ionone Gamma. For the separation of its enantiomers (chiral isomers), specialized chiral stationary phases (CSPs) are required. gcms.cz Molecules with one or more chiral centers, like Methyl Ionone Gamma, can exist as non-superimposable mirror images called enantiomers. gcms.cz These enantiomers often possess identical physical properties, making their separation by standard GC columns impossible.

Chiral GC columns, typically capillary columns, incorporate a chiral selector into the stationary phase. Modified cyclodextrins are among the most common and effective chiral selectors for this purpose. researchgate.net These cyclodextrin (B1172386) derivatives create a chiral environment within the column, allowing for differential interaction with the enantiomers of the analyte. This results in different retention times for each enantiomer, enabling their separation and quantification. researchgate.net

The selection of the specific cyclodextrin derivative and the operational parameters of the GC system (e.g., temperature program, carrier gas flow rate) are critical for achieving optimal resolution between the enantiomers. researchgate.net For instance, research on the related compound α-ionone demonstrated successful enantiomeric separation using various cyclodextrin derivatives, including heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin and octakis(2,6-di-O-pentyl-3-O-trifluoroacetyl)-γ-cyclodextrin, dissolved in a polysiloxane phase. researchgate.net This approach is directly applicable to the chiral analysis of Methyl Ionone Gamma.

The coupling of chiral GC with a mass spectrometer provides both chromatographic separation and mass-based identification, offering a highly specific and sensitive analytical method. nih.gov The mass spectrometer can confirm the identity of the eluting compounds based on their mass spectra and fragmentation patterns.

Table 1: Examples of Chiral Stationary Phases for GC

| Chiral Selector Type | Common Base | Application Principle |

|---|---|---|

| Derivatized β-Cyclodextrin | Polysiloxane | Forms temporary diastereomeric complexes with enantiomers, leading to differential retention. |

| Derivatized γ-Cyclodextrin | Polysiloxane | Offers different cavity sizes and interaction points compared to β-cyclodextrin, providing alternative selectivity. |

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC for the separation of methyl ionone isomers. Unlike GC, which is limited to volatile and thermally stable compounds, HPLC can analyze a wider range of molecules. For isomers of methyl ionone, which differ in the position of the double bond in the cyclohexenyl ring, reversed-phase or normal-phase HPLC can be effective.

The separation mechanism in HPLC relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. The choice of column (stationary phase) and mobile phase composition is crucial for achieving separation. For positional isomers like the different methyl ionones, stationary phases that offer shape selectivity, such as those based on phenyl or cholesterol ligands, can be particularly effective. mtc-usa.com

While standard HPLC can separate structural isomers, the separation of enantiomers requires chiral HPLC. Similar to chiral GC, this involves using a chiral stationary phase (CSP) or a chiral additive in the mobile phase. Cinchona alkaloid-based ion exchangers have proven effective for the stereoselective separation of other chiral molecules and represent a potential methodology for Methyl Ionone Gamma. mdpi.com The ability to couple HPLC with mass spectrometry (LC-MS) further enhances its utility for identification and quantification. nih.gov

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of Methyl Ionone Gamma, providing detailed information about its molecular framework and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the exact structure of organic molecules. mmu.ac.uk It provides information on the chemical environment, connectivity, and spatial relationship of atoms within a molecule. core.ac.ukjchps.com

For Methyl Ionone Gamma, 1H NMR and 13C NMR spectra are fundamental.

1H NMR provides information about the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling).

13C NMR reveals the number of different types of carbon atoms in the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between methyl (CH3), methylene (B1212753) (CH2), methine (CH), and quaternary carbons. core.ac.uk

To definitively assign the structure and distinguish Methyl Ionone Gamma from its isomers, two-dimensional (2D) NMR experiments are often employed:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out the proton connectivity within the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and identifying the positions of functional groups. core.ac.uk

These techniques together allow for the complete and unambiguous assignment of the chemical structure of Methyl Ionone Gamma.

Table 2: Key NMR Techniques for Structural Elucidation

| NMR Experiment | Information Provided | Application to Methyl Ionone Gamma |

|---|---|---|

| 1H NMR | Chemical environment and connectivity of protons. | Distinguishes olefinic, aliphatic, and methyl protons. |

| 13C NMR & DEPT | Number and type of carbon atoms (CH3, CH2, CH, C). | Confirms the carbon backbone and distinguishes isomers based on carbon chemical shifts. |

| COSY | Shows 1H-1H spin-spin coupling correlations. | Establishes proton connectivity through the carbon chain and the ring. |

Mass spectrometry (MS) is a core technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis. units.it In its basic form, MS provides a mass-to-charge ratio (m/z) for the molecular ion, confirming the elemental formula.

Tandem Mass Spectrometry (MS/MS or MS²) provides a much deeper level of structural detail. wikipedia.org In an MS/MS experiment, a specific ion (the precursor ion) from the initial mass spectrum is selected, isolated, and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). amazonaws.com The resulting fragment ions (product ions) are then analyzed by a second mass spectrometer. nationalmaglab.org

This process generates a product ion spectrum, which is essentially a "molecular fingerprint" unique to the structure of the precursor ion. nationalmaglab.org Even isomers that have the same molecular weight will often produce different fragmentation patterns in MS/MS due to the differences in their chemical structures. This allows for the confident identification of Methyl Ionone Gamma and its differentiation from other methyl ionone isomers in a mixture. amazonaws.com

Metabolomics Approaches in Biological Systems

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Targeted metabolomics approaches, often utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), can be applied to investigate the fate of Methyl Ionone Gamma in biological systems. mdpi.com

Should Methyl Ionone Gamma be absorbed or metabolized by an organism, its biotransformation pathways can be traced. A targeted LC-MS/MS method would be developed to quantify not only the parent compound but also its potential metabolites. This involves identifying specific precursor-to-product ion transitions for each compound of interest, a technique known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). amazonaws.com

By exposing a biological system (e.g., cell cultures, animal models) to Methyl Ionone Gamma and analyzing samples over time, researchers can map its metabolic pathway, identify the enzymes involved, and determine the rate of its clearance. This approach provides crucial insights into the interaction of the fragrance molecule with biological systems. mdpi.com

Untargeted and Targeted Metabolite Profiling

Metabolite profiling is a key phenotyping platform for the systematic analysis of metabolite composition. nih.gov It can be broadly categorized into untargeted and targeted approaches, each offering distinct advantages for the study of compounds like Methyl Ionone Gamma. metwarebio.commetabolon.com